Boron trifluoride tert-butyl methyl etherate
Overview
Description
Boron trifluoride tert-butyl methyl etherate, also known as Trifluoro(2-methoxy-2-methylpropane)boron, is a commonly used cationic polymerization catalyst . It is also used as a catalyst in the manufacture of cis-butadiene rubber and polyformaldehyde . It is a convenient source of boron trifluoride (BF3) in organic synthesis and is used as a Lewis acid for the activation of electrophiles .
Molecular Structure Analysis
The molecular structure of Boron trifluoride tert-butyl methyl etherate is represented by the linear formula: (CH3)3COCH3 · BF3 . The compound features tetrahedral boron coordinated to a diethylether ligand .Chemical Reactions Analysis
Boron trifluoride tert-butyl methyl etherate is used as a reactant in the generation of diborane . It serves as a source of boron trifluoride according to the equilibrium: BF3OEt2 ↔ BF3 + OEt2. The BF3 binds to even weak Lewis bases, inducing reactions of the resulting adducts with nucleophiles .Physical And Chemical Properties Analysis
Boron trifluoride tert-butyl methyl etherate has a molecular weight of 155.95 . It has a density of 1.381 g/mL at 25 °C .Scientific Research Applications
It is utilized in the synthesis of new 7-chloro and 7-azido derivatives of ethyl 7-amino-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylate, contributing to the field of organic chemistry (Mironovich et al., 2017).
It aids in forming γ-lactones from quinoid γ-oxo-α,β-unsaturated carboxamides, a process important in organic synthesis (Verboom & Bos, 2010).
The compound is used for generating cyclic N-acyliminium ions, a significant step in various chemical reactions (Martin & Corbett, 1992).
It is involved in the one-pot synthesis of N-tert-butylsulfinylimines and homoallylamine derivatives from epoxides, showcasing its versatility in synthesis reactions (Lahosa et al., 2016).
This compound plays a key role as an intermediate for the synthesis of isoxazolidinyl nucleosides of the l-series, crucial for nucleoside chemistry (Merino et al., 2000).
It acts as a highly efficient catalyst in the synthesis of tert-butylamides via the modified Ritter reaction and in the selective amidation of benzonitrile in the presence of acetonitrile (Mokhtary & Najafizadeh, 2012).
The compound is used in the Fries rearrangement of hydroquinone diesters to synthesize acetylhydroquinone derivatives, essential in various synthetic applications (Boyer et al., 2000).
Safety And Hazards
Boron trifluoride tert-butyl methyl etherate is flammable and water-reactive. It is a corrosive material with a risk of ignition. Its vapors may form explosive mixtures with air and may travel to the source of ignition and flash back. Containers may explode when heated. Thermal decomposition can lead to the release of irritating gases and vapors .
Future Directions
While specific future directions for Boron trifluoride tert-butyl methyl etherate are not mentioned in the search results, its use as a catalyst in various chemical reactions suggests potential for continued application in organic synthesis .
Relevant Papers Unfortunately, the search results did not provide specific papers related to Boron trifluoride tert-butyl methyl etherate .
properties
IUPAC Name |
2-methoxy-2-methylpropane;trifluoroborane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O.BF3/c1-5(2,3)6-4;2-1(3)4/h1-4H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGFHWYHOUAXSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.CC(C)(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12BF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583585 | |
Record name | 2-Methoxy-2-methylpropane--trifluoroborane (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boron trifluoride tert-butyl methyl etherate | |
CAS RN |
123334-27-0 | |
Record name | 2-Methoxy-2-methylpropane--trifluoroborane (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Boron trifluoride-tert-butyl methyl etherate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.